molecular formula C14H10F2N4O3S B2467216 2-difluoromethanesulfonyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide CAS No. 2034449-60-8

2-difluoromethanesulfonyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide

Katalognummer: B2467216
CAS-Nummer: 2034449-60-8
Molekulargewicht: 352.32
InChI-Schlüssel: ATRLNLGADCNRIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Difluoromethanesulfonyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core fused with a benzamide group substituted with a difluoromethanesulfonyl moiety. Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclization reactions involving N-(5-amino-4-cyanopyrazole-3-yl)-benzamide derivatives and electrophiles, as demonstrated by Moustafa et al. (2022) . Microwave-assisted methods enhance regioselectivity, favoring the pyrazolo[1,5-a]pyrimidine isomer over alternatives .

Eigenschaften

IUPAC Name

2-(difluoromethylsulfonyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4O3S/c15-14(16)24(22,23)11-4-2-1-3-10(11)13(21)19-9-7-17-12-5-6-18-20(12)8-9/h1-8,14H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRLNLGADCNRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-difluoromethanesulfonyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring.

    Introduction of the Benzamide Moiety: The benzamide group is introduced through a coupling reaction, often using reagents like benzoyl chloride and a suitable base.

    Addition of the Difluoromethanesulfonyl Group: This step involves the reaction of the intermediate with difluoromethanesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-difluoromethanesulfonyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent anticancer properties. The compound 2-difluoromethanesulfonyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide has been studied for its potential as a selective inhibitor of Casein Kinase 2 (CK2), an enzyme implicated in cancer cell proliferation and survival. CK2 inhibitors derived from this scaffold have shown promising results in vitro, demonstrating significant antiproliferative effects across various cancer cell lines .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundTargetIC50 (nM)Notes
This compoundCK2α8Highly selective inhibitor
Other derivativesVarious kinasesVariesBroad-spectrum activity

Kinase Inhibition

The compound has also been identified as a potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cellular signaling pathways related to growth and metabolism. Modifications on the pyrazolo[1,5-a]pyrimidine core have been shown to enhance selectivity and potency against PI3Kδ .

Case Study: Inhibition of PI3Kδ

In studies focusing on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, it was found that specific substitutions significantly improved inhibitory activity against PI3Kδ. For instance, the introduction of difluoromethyl groups resulted in enhanced binding affinity and selectivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. The presence of specific functional groups can dramatically influence biological activity. For example:

  • Amide Bond : Enhances interaction with target proteins.
  • Difluoromethyl Substitution : Improves metabolic stability and selectivity.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Amide bond at position 3Increased binding affinity
Difluoromethyl groupEnhanced selectivity against CK2 and PI3Kδ

Wirkmechanismus

The mechanism of action of 2-difluoromethanesulfonyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, such as apoptosis in cancer cells or reduced inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

7rh Benzamide Derivatives (DDR1 Inhibitors)

The 7rh benzamide series, exemplified by 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)-ethynyl)benzamide (DDR1 inhibitor), shares the pyrazolo[1,5-a]pyrimidine-benzamide core but differs in substituents. Key features include:

  • Ethynyl Linker : The ethynyl group between the benzamide and pyrimidine enhances rigidity and binding affinity to DDR1, achieving IC₅₀ values <1 μM in preclinical models .
  • Specificity : Unlike broad-spectrum kinase inhibitors (e.g., imatinib), 7rh selectively inhibits DDR1 over DDR2, Bcr-Abl, or c-Kit .
  • Therapeutic Efficacy: At 0.18–0.54 μM, 7rh suppresses collagen-driven DDR1 activation and tumor proliferation in vitro and in xenografts .

Comparison with Target Compound :
The difluoromethanesulfonyl group in the target compound may improve metabolic stability and solubility compared to the ethynyl group in 7rh. However, its kinase selectivity profile remains uncharacterized in the provided evidence.

Triazolo[1,5-a]pyrimidine Sulfonamides

Compounds like 2-fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8a) replace the pyrazolo core with triazolo[1,5-a]pyrimidine. This alteration reduces steric bulk but may compromise kinase affinity. These derivatives exhibit herbicidal activity, suggesting divergent applications compared to pyrazolo-based kinase inhibitors .

Patent-Derived Benzamide-Pyrazolo-Pyrimidines

Examples include D931 and D940, which feature morpholine or dimethylaminopyrrolidine substituents. These modifications enhance solubility and bioavailability:

  • D931 : Molecular weight 477 g/mol, with a trifluoromethyl group and morpholine moiety .

Comparison with Target Compound :
The difluoromethanesulfonyl group in the target compound introduces strong electron-withdrawing effects, which could enhance binding to electrophilic kinase domains.

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application
Target Compound C₁₃H₁₀F₂N₄O₃S 340.3* Difluoromethanesulfonyl Kinase inhibition (inferred)
7rh Benzamide (DDR1 inhibitor) C₁₈H₁₂N₄O 300.3* Ethynyl linker DDR1-specific inhibition
D931 C₂₄H₂₁F₃N₄O₂ 477.4 Trifluoromethyl, morpholine Preclinical oncology
N-(7-Oxo-1,7-dihydropyrazolo[...])benzamide C₁₃H₁₀N₄O₂ 254.3 Oxo group Reference standard

*Calculated based on structural data from .

Biologische Aktivität

2-Difluoromethanesulfonyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This article focuses on the biological activity of this compound, particularly its inhibitory effects on various kinases, antimicrobial properties, and potential applications in cancer therapy.

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its bioactive properties. The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors, with modifications to enhance selectivity and potency against specific biological targets.

Kinase Inhibition

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibition of Casein Kinase 2 (CK2), an enzyme implicated in various cancers. For instance, the synthesized compounds showed IC50 values as low as 8 nM for CK2α, indicating strong inhibitory activity. The selectivity of these compounds was confirmed through differential scanning fluorimetry (DSF) against a panel of 56 kinases, where they exhibited minimal off-target effects .

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)
This compoundCK2α8
IC20CK2α’38
SilmitasertibCK2~10

Antimicrobial Properties

In addition to kinase inhibition, compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold have been evaluated for their antimicrobial activity. Specific derivatives have shown significant effectiveness against various microorganisms. For example, certain pyrazole-sulfonamide hybrids demonstrated promising antimicrobial and antioxidant activities in vitro. Compounds such as 4f exhibited notable antifungal activity against Candida albicans and Saccharomyces cerevisiae, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundMicroorganismMIC (µg/mL)
4fCandida albicans62.5
4gSaccharomyces cerevisiae31.25

Case Studies

A case study involving the evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives highlighted their dual action as antimicrobial and antioxidant agents. The study utilized molecular docking simulations to elucidate the interaction modes with target proteins, providing insights into their mechanism of action .

Another significant finding from the literature indicates that compounds with the pyrazolo[1,5-a]pyrimidine structure can act as inhibitors against SARS-CoV-2 proteins, suggesting potential antiviral applications. This opens avenues for further research into their efficacy against viral pathogens .

Q & A

Basic: What synthetic methodologies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives like 2-difluoromethanesulfonyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide?

Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclocondensation of 3(5)-aminopyrazoles with 1,3-bis-electrophilic reagents (e.g., enaminones, cinnamonitriles). Microwave-assisted heating (120°C in pyridine) enhances regioselectivity and yields, particularly for introducing substituents at positions 5, 6, and 7 . For the target compound, post-functionalization steps—such as sulfonylation with difluoromethanesulfonyl chloride—are critical. Reaction conditions (solvent polarity, temperature) must be optimized to minimize side reactions .

Basic: How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., difluoromethanesulfonyl protons at ~6.5 ppm; pyrimidine ring carbons at 150–160 ppm).
  • X-ray crystallography : Resolves regiochemistry of substitutions, particularly at N-6 and the sulfonyl group.
  • HRMS : Validates molecular formula (e.g., C15_{15}H10_{10}F2_2N4_4O2_2S) .

Advanced: What strategies resolve regioselectivity conflicts during pyrazolo[1,5-a]pyrimidine synthesis?

Regioselectivity between exocyclic (N-1) and endocyclic (N-2) nitrogen attack is influenced by:

  • Electronic effects : Electron-withdrawing substituents on electrophiles favor N-2 cyclization.
  • Microwave heating : Enhances reaction control, achieving >90% regioselectivity for 7-amino-5-aryl derivatives .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for N-2 attack .

Advanced: How is DDR1 inhibitory activity evaluated for this compound in vitro?

  • Enzymatic assays : Measure IC50_{50} values using recombinant DDR1 kinase (e.g., IC50_{50} = 6.8 nM for compound 7rh). Selectivity is tested against DDR2, Bcr-Abl, and c-Kit .
  • Cell proliferation assays : SRB assays in DDR1-overexpressing cell lines (e.g., MCF7) quantify growth inhibition (GI50_{50} < 100 nM) .
  • Kinase profiling : Pan-kinase screens (e.g., 455 kinases) confirm selectivity (S10_{10} score = 0.008) .

Advanced: How is kinase selectivity optimized in this compound series?

  • Scaffold rigidity : The ethynylbenzamide linker restricts conformational flexibility, reducing off-target binding .
  • Substituent tuning : Difluoromethanesulfonyl groups enhance hydrophobic interactions with DDR1’s ATP-binding pocket while avoiding steric clashes with DDR2 .
  • Computational docking : Predicts binding poses to eliminate interactions with polar residues in non-target kinases .

Advanced: What pharmacokinetic (PK) properties are critical for oral bioavailability in this series?

  • Solubility : LogP < 3 (achieved via sulfonyl groups) balances membrane permeability and aqueous solubility.
  • Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4/2D6) guide structural modifications (e.g., fluorine substitution reduces oxidative metabolism) .
  • Oral bioavailability : 67.4% in rodent models, attributed to prolonged half-life (t1/2_{1/2} > 6 hr) and low clearance .

Advanced: How is synergistic efficacy with CDK4/6 inhibitors demonstrated in ER+ breast cancer models?

  • Combination index (CI) : CalcuSyn software calculates CI values (e.g., CI = 0.3 for 7rh + palbociclib), indicating strong synergy .
  • Mechanistic studies : RNA-seq reveals downregulation of cyclin D1 and upregulation of p21, confirming cell cycle arrest .
  • In vivo xenografts : Tumor volume reduction >70% in PDX models with combination therapy .

Advanced: What structural features correlate with antitumor activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Position 7 substitutions : Amino groups enhance DDR1 binding (Kd_d = 0.6 nM) and cellular uptake .
  • Aryl ethynyl linkers : Improve selectivity by occupying DDR1’s hydrophobic pocket .
  • Fluorine atoms : Increase metabolic stability and modulate electron density for optimal kinase inhibition .

Basic: What analytical techniques quantify compound purity and stability?

  • HPLC-PDA : Purity >98% confirmed at 214 nm with C18 columns .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) assess hydrolytic and oxidative stability .

Advanced: How are in vivo efficacy and toxicity profiles assessed?

  • MTD studies : Determine maximum tolerated dose (e.g., 150 mg/kg/day in mice) .
  • Tumor xenografts : Measure tumor growth inhibition (TGI) and metastasis suppression via bioluminescent imaging .
  • Toxicokinetics : Plasma exposure (AUC) and organ histopathology evaluate off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.